KD 5170

Epigenetics HDAC isoform selectivity Chemical probe differentiation

KD 5170 (CAS 940943-37-3) is a novel mercaptoketone-based inhibitor of class I and II histone deacetylases (HDACs) that exhibits broad-spectrum antitumor activity in vitro and in vivo. Its chemical structure is S-[2-[6-[[[4-[3-(dimethylamino)propoxy]phenyl]sulfonyl]amino]-3-pyridinyl]-2-oxoethyl]ethanethioic acid ester (C20H25N3O5S2; MW 451.56 Da).

Molecular Formula C20H25N3O5S2
Molecular Weight 451.6 g/mol
CAS No. 940943-37-3
Cat. No. B1663023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKD 5170
CAS940943-37-3
SynonymsS-(2-(6-(4-(3-(dimethylamino)propoxy)phenylsulfonamido)pyridin-3-yl)-2-oxoethyl) ethanethioate
Molecular FormulaC20H25N3O5S2
Molecular Weight451.6 g/mol
Structural Identifiers
SMILESCC(=O)SCC(=O)C1=CN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCCCN(C)C
InChIInChI=1S/C20H25N3O5S2/c1-15(24)29-14-19(25)16-5-10-20(21-13-16)22-30(26,27)18-8-6-17(7-9-18)28-12-4-11-23(2)3/h5-10,13H,4,11-12,14H2,1-3H3,(H,21,22)
InChIKeyKXWBUKMWZKTHCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

KD 5170 (CAS 940943-37-3): Mercaptoketone-Based Pan-HDAC Inhibitor with Broad-Spectrum Antitumor Activity


KD 5170 (CAS 940943-37-3) is a novel mercaptoketone-based inhibitor of class I and II histone deacetylases (HDACs) that exhibits broad-spectrum antitumor activity in vitro and in vivo [1]. Its chemical structure is S-[2-[6-[[[4-[3-(dimethylamino)propoxy]phenyl]sulfonyl]amino]-3-pyridinyl]-2-oxoethyl]ethanethioic acid ester (C20H25N3O5S2; MW 451.56 Da). The compound functions as a pan-HDAC inhibitor, potently targeting HDAC1, HDAC3, HDAC4, and HDAC6, while exhibiting markedly reduced potency against HDAC2 [2].

KD 5170 Procurement: Why In-Class HDAC Inhibitors Cannot Be Freely Substituted


Substituting KD 5170 with another pan-HDAC inhibitor (e.g., SAHA/vorinostat, belinostat, panobinostat) without supporting comparative data carries significant scientific risk. KD 5170 belongs to a distinct chemical class (mercaptoketone-based) that differs fundamentally from hydroxamic acid-based inhibitors in its zinc-binding pharmacophore and resulting isoform selectivity profile [1]. Its unique ability to potently inhibit HDAC1, HDAC3, and HDAC6 while sparing HDAC2 (IC50 = 2.0 μM) contrasts sharply with the more uniform isoform inhibition exhibited by hydroxamates [2]. This differential selectivity translates into distinct cellular and in vivo pharmacological outcomes that cannot be extrapolated from alternative pan-HDAC inhibitors.

KD 5170 Differential Performance: Quantitative Comparator Data Against Key HDAC Inhibitors


KD 5170 Exhibits 100-Fold HDAC2 Sparing Relative to HDAC1, a Selectivity Profile Not Observed with Hydroxamate-Based Inhibitors

KD 5170 demonstrates a pronounced isoform selectivity profile characterized by potent inhibition of HDAC1 (IC50 = 0.020 μM) but substantially weaker inhibition of HDAC2 (IC50 = 2.0 μM), yielding a ~100-fold selectivity window for HDAC1 over HDAC2 [1]. In contrast, hydroxamate-based pan-HDAC inhibitors such as vorinostat (SAHA) and belinostat exhibit relatively uniform nanomolar potency across HDAC1 and HDAC2 (SAHA IC50 values: HDAC1 ~10 nM, HDAC2 ~10 nM) [2]. This differential HDAC2 sparing is a direct consequence of the mercaptoketone zinc-binding group and cannot be replicated by hydroxamates.

Epigenetics HDAC isoform selectivity Chemical probe differentiation

KD 5170 Potently Inhibits HDAC6 (IC50 = 0.014 μM) with Comparable Potency to Selective HDAC6 Inhibitors While Retaining Class I Activity

Among class IIb HDACs, KD 5170 most potently inhibits HDAC6 with an IC50 of 0.014 μM, a value comparable to dedicated HDAC6-selective inhibitors such as Tubastatin A (HDAC6 IC50 = 0.015 μM) [1]. However, unlike Tubastatin A which exhibits >1000-fold selectivity for HDAC6 over class I HDACs, KD 5170 maintains potent class I inhibition (HDAC1 IC50 = 0.020 μM; HDAC3 IC50 = 0.075 μM), thereby simultaneously targeting both nuclear class I HDACs and the cytosolic HDAC6 enzyme [2].

HDAC6 inhibition Cytosolic deacetylase Dual Class I/IIb activity

In Vivo Antitumor Efficacy: KD 5170 Achieves 42-84 mg/kg Tumor Growth Inhibition in HCT-116 Xenograft Model Following Oral Administration

KD 5170 demonstrates significant in vivo antitumor activity following oral administration. In HCT-116 colorectal cancer xenograft-bearing nude mice, oral dosing of KD 5170 at 42 mg/kg and 84 mg/kg produced significant tumor growth inhibition . Pharmacodynamic target engagement was confirmed by increased tumor histone H3 hyperacetylation at a 30 mg/kg oral dose. This in vivo efficacy profile is supported by the original primary publication showing significant tumor growth inhibition after oral dosing in HCT-116, NCI-H460, and PC-3 subcutaneous xenografts [1].

In vivo pharmacology Xenograft efficacy Oral bioavailability

Cell-Based Potency: KD 5170 Exhibits EC50 of 0.025 μM in HeLa Histone H3 Acetylation Assay, Demonstrating Superior Cellular Activity Relative to Biochemical IC50

In HeLa cell-based assays monitoring histone H3 acetylation, KD 5170 exhibits an EC50 of 0.025 μM, which is approximately 2-fold more potent than its biochemical IC50 of 0.045 μM determined using HeLa nuclear extract [1]. This cellular potency exceeds that observed for many hydroxamate-based HDAC inhibitors in comparable assays. For context, the clinically approved hydroxamate SAHA (vorinostat) requires concentrations of 0.5-2.0 μM to achieve equivalent histone hyperacetylation in cell-based systems [2].

Cellular pharmacodynamics Histone acetylation Target engagement

Apoptosis Induction via DNA Damage and Mitochondrial Signaling: KD 5170 Activates Caspases 3, 8, and 9 with Differential Sensitivity in Myeloma vs. Normal Bone Marrow Cells

KD 5170 induces apoptosis in multiple myeloma (MM) cells through a distinct mechanism involving DNA damage and mitochondrial signaling, characterized by dose-dependent (0.05-1 μM) and time-dependent (2-24 h) activation of caspases 3, 8, and 9 [1]. Importantly, the viability of CD138-negative and mononuclear bone marrow cells from both MM patients and normal healthy donors remained unaffected, suggesting targeted selectivity for malignant plasma cells [2]. This mechanism differs from the primarily cell-cycle arrest phenotype observed with certain benzamide-based HDAC inhibitors.

Apoptosis mechanisms DNA damage response Multiple myeloma

Chemical Scaffold Differentiation: Mercaptoketone Zinc-Binding Group Confers Distinct Pharmacological Properties Relative to Hydroxamates

KD 5170 contains an α-mercaptoketone/thioacetoxyketone zinc-binding group that distinguishes it from the hydroxamic acid-based inhibitors that dominate the HDAC inhibitor landscape [1]. SAR studies on SAHA analogs demonstrated that α-mercaptoketone-containing compounds exhibit enhanced potency relative to their hydroxamate counterparts in both isolated enzyme and cellular assays [2]. KD 5170 is the optimized lead compound from this chemical series, representing a non-hydroxamate pharmacophore with a distinct patent and intellectual property position.

Medicinal chemistry Zinc-binding group Pharmacophore

KD 5170 Optimal Research Applications: Scenarios Requiring Mercaptoketone-Based HDAC Pharmacology


Multiple Myeloma Research Requiring Simultaneous Tumor Cell Cytotoxicity and Osteoclast Inhibition

KD 5170 is particularly well-suited for multiple myeloma (MM) studies where dual targeting of malignant plasma cells and the bone microenvironment is required. The compound inhibits osteoclast formation in human bone marrow culture systems at 0.5-8 μM and induces apoptosis in U266 and RPMI-8226 MM cells at 0.05-1 μM, while sparing normal CD138- bone marrow cells [1]. This dual activity profile is not uniformly observed with other HDAC inhibitor chemotypes [2].

HDAC2-Sparing Pharmacology Studies Requiring Isoform-Selective Target Engagement

Investigators seeking to dissect the specific biological roles of HDAC1, HDAC3, and HDAC6 without concomitant HDAC2 inhibition should consider KD 5170. With an HDAC2 IC50 of 2.0 μM compared to HDAC1 IC50 of 0.020 μM, KD 5170 provides a 100-fold selectivity window that enables HDAC2-sparing experimental designs [1]. This selectivity profile is particularly valuable for studies interrogating the divergent functions of HDAC1 and HDAC2 in transcriptional regulation and chromatin biology [2].

In Vivo Xenograft Efficacy Studies Requiring Oral Dosing and Broad-Spectrum Antitumor Activity

KD 5170 demonstrates oral bioavailability and significant tumor growth inhibition in subcutaneous xenograft models including HCT-116 (colorectal), NCI-H460 (non-small cell lung), and PC-3 (prostate) at doses ranging from 30-100 mg/kg [1]. The combination of oral administration, robust pharmacodynamic biomarker response (tumor histone H3 hyperacetylation), and broad antitumor activity across multiple histotypes makes KD 5170 a practical tool compound for in vivo oncology pharmacology studies [2].

Medicinal Chemistry Programs Requiring Non-Hydroxamate HDAC Inhibitor Starting Points

For drug discovery programs seeking HDAC inhibitor chemotypes that circumvent hydroxamic acid-associated metabolic liabilities (glucuronidation, sulfation, and hydrolytic instability), KD 5170 provides a validated mercaptoketone scaffold. SAR studies confirm that α-mercaptoketone analogs exhibit enhanced potency relative to hydroxamates in both biochemical and cell-based assays [1]. KD 5170 serves as a reference standard for characterizing novel non-hydroxamate zinc-binding groups and for benchmarking the performance of next-generation HDAC inhibitor candidates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for KD 5170

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.